2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine
Overview
Description
2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine is an organic compound with a complex structure that includes bromophenyl, dimethylaminophenyl, and phenylpyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine typically involves multiple steps. One common route includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Condensation reaction: The bromophenyl intermediate is then reacted with a dimethylaminophenyl compound under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene
- 4,4’-Dibromobenzophenone
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-phenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN5/c1-31(2)22-14-8-18(9-15-22)17-27-30-24-16-23(19-6-4-3-5-7-19)28-25(29-24)20-10-12-21(26)13-11-20/h3-17H,1-2H3,(H,28,29,30)/b27-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRAZDZHQESPS-WPWMEQJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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